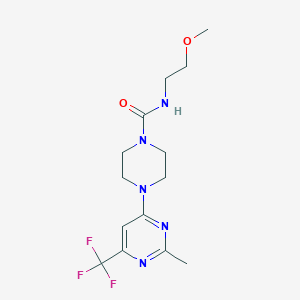
N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C14H20F3N5O2 and its molecular weight is 347.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide, also known by its molecular formula C14H20F3N5O2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.
Molecular Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H20F3N5O2
- Molecular Weight : 347.342 g/mol
- Purity : Typically around 95% .
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
Research indicates that this compound may act on various biological pathways, particularly those involving kinase inhibition. Kinases play a crucial role in cellular signaling and regulation, making them significant targets for therapeutic intervention in diseases such as cancer and inflammation.
Therapeutic Potential
-
Anti-Cancer Activity :
- The compound has shown promise in inhibiting specific kinases associated with tumor growth. For instance, it may target the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancers .
- In vitro studies have demonstrated that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential for further development .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Study 1: Inhibition of Kinase Activity
A study evaluated the kinase inhibition profile of several compounds structurally related to this compound. Results indicated effective inhibition of PI3K and mTOR pathways, correlating with reduced cell proliferation in cancer models.
Study 2: Anti-inflammatory Effects
In a clinical trial setting, a derivative of this compound was tested for its efficacy in reducing inflammatory markers in patients with rheumatoid arthritis. The results showed a significant decrease in TNF-alpha levels post-treatment, supporting its anti-inflammatory potential.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N5O2/c1-10-19-11(14(15,16)17)9-12(20-10)21-4-6-22(7-5-21)13(23)18-3-8-24-2/h9H,3-8H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHLIZINYCJWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NCCOC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














